molecular formula C31H44O12 B15183174 Clerodendrin B CAS No. 39877-08-2

Clerodendrin B

Cat. No.: B15183174
CAS No.: 39877-08-2
M. Wt: 608.7 g/mol
InChI Key: QJRGPOZOQFQNIW-ARLQUCBXSA-N
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Description

Clerodendrin B is a naturally occurring diterpenoid compound isolated from various species of the genus Clerodendrum, which belongs to the family Lamiaceae. This genus is known for its diverse range of bioactive compounds, including diterpenoids, triterpenoids, flavonoids, and phenylethanoid glycosides. This compound has garnered significant attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Clerodendrin B typically involves the extraction of plant material from species such as Clerodendrum inerme. The leaves are often extracted using hydrous ethanol or other suitable solvents. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: Scaling up these methods would involve optimizing solvent use, extraction times, and purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Clerodendrin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Mechanism of Action

The mechanism of action of Clerodendrin B involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the cellular antioxidant defense system .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its potent anti-inflammatory and antioxidant activities, making it a valuable compound for therapeutic development. Its unique structure also allows for various chemical modifications, enhancing its versatility in scientific research .

Properties

CAS No.

39877-08-2

Molecular Formula

C31H44O12

Molecular Weight

608.7 g/mol

IUPAC Name

[(1R,2S,3R,5S,6S,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2R)-2-acetyloxy-2-methylbutanoate

InChI

InChI=1S/C31H44O12/c1-8-28(6,43-19(5)34)27(36)42-25-21(35)13-22-29(7,23-12-20-9-10-37-26(20)41-23)16(2)11-24(40-18(4)33)30(22,14-38-17(3)32)31(25)15-39-31/h9-10,16,20-26,35H,8,11-15H2,1-7H3/t16-,20+,21+,22?,23-,24-,25-,26-,28+,29-,30-,31+/m0/s1

InChI Key

QJRGPOZOQFQNIW-ARLQUCBXSA-N

Isomeric SMILES

CC[C@](C)(C(=O)O[C@H]1[C@@H](CC2[C@@]([C@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5C=CO[C@H]5O4)O)OC(=O)C

Canonical SMILES

CCC(C)(C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O)OC(=O)C

Origin of Product

United States

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